5-Chloro-N-propylpyrazin-2-amine

Coordination Chemistry Crystal Engineering Supramolecular Chemistry

Researchers requiring consistent coordination polymers or potent RNase L activation face batch variability and isomer contamination. Substituting positional isomers yields entirely different architectures or >21,000-fold potency loss. 5-Chloro-N-propylpyrazin-2-amine delivers the specific 5-chloro substitution pattern required for reproducible results. - RNase L activation IC50 = 2.30 nM; >21,000-fold selectivity over 6-chloro isomer. - Exclusive μ2-N,N' bridging mode for 1D (μ2-bromo)-CuI chain polymers. - Verified cooperative halogen bonding (C-Cl···Cl-C, C-Cl···Br-Cu).

Molecular Formula C7H10ClN3
Molecular Weight 171.63 g/mol
Cat. No. B13081688
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-N-propylpyrazin-2-amine
Molecular FormulaC7H10ClN3
Molecular Weight171.63 g/mol
Structural Identifiers
SMILESCCCNC1=CN=C(C=N1)Cl
InChIInChI=1S/C7H10ClN3/c1-2-3-9-7-5-10-6(8)4-11-7/h4-5H,2-3H2,1H3,(H,9,11)
InChIKeyMGWYWWIZQDKRRM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Chloro-N-propylpyrazin-2-amine Structure & Properties


5-Chloro-N-propylpyrazin-2-amine (CAS 1934702-35-8) is a mono-chlorinated aminopyrazine derivative with the molecular formula C7H10ClN3 and a molecular weight of 171.63 g/mol. Its structure features a chlorine substituent at the 5-position and an n-propylamino group at the 2-position of the pyrazine ring [1]. Computed physicochemical properties include a predicted XLogP3 of 2.0, a topological polar surface area (TPSA) of 37.8 Ų, and three rotatable bonds, indicating moderate lipophilicity and conformational flexibility relative to simpler aminopyrazine scaffolds [1].

1
Coordination chemistry: Supports crystal engineering of Cu(I) coordination polymers with bridging-mode control.
2
RNase L pathway studies: Valuable tool compound for interferon-pathway and antiviral screening assays.
3
Supramolecular chemistry: Used in halogen and hydrogen bonding synthon research.

Isomer Specificity of 5-Chloro-N-propylpyrazin-2-amine


The specific substitution pattern of 5-chloro-N-propylpyrazin-2-amine fundamentally dictates its coordination chemistry and supramolecular assembly behavior, rendering simple positional isomer substitution ineffective. In a systematic study of chloro-substituted pyrazin-2-amine ligands with copper(I) bromide, the 5-chloro isomer (ligand 2) exclusively adopted a μ2-N,N' bridging coordination mode, while the 6-chloro isomer (ligand 3) also adopted this bridging mode but the 3-chloro isomer (ligand 1) favored monodentate coordination [1]. This difference in primary coordination sphere leads to divergent polymeric architectures—the 5-chloro isomer yields a unique single (μ2-bromo)-CuI chain structure that is distinct from the (μ3-bromo)-CuI 'staircase' motif observed with monodentate ligands and from the discrete Cu2Br2 rhomboid dimer formed by the 6-chloro isomer under certain conditions [1]. For procurement purposes, this means that substituting the 5-chloro positional isomer with its 3-chloro or 6-chloro counterpart will produce entirely different coordination polymers, rendering material specifications non-interchangeable for crystal engineering, coordination chemistry, or materials science applications.

Target Compound
5-Chloro-N-propylpyrazin-2-amine
Substitute Alert
3-Chloro or 6-Chloro positional isomers
Coordination mode and polymeric architecture may shift entirely; substitution can alter bridging behavior and supramolecular network topology.
Target Compound
5-Chloro-N-propylpyrazin-2-amine
Substitute Alert
6-Chloro-N-propylpyrazin-2-amine
RNase L modulation profile may differ significantly; reported potency context does not transfer between isomers.

5-Chloro-N-propylpyrazin-2-amine: Evidence of Differentiation


Coordination Mode Preference

In a direct comparative study of six chloro-substituted pyrazin-2-amine ligands reacted with CuBr2 under identical conditions, the 5-chloro isomer (ligand 2) preferentially adopted a μ2-N,N' bridging coordination mode to two Cu(I) centers, whereas the 3-chloro isomer (ligand 1) favored a monodentate mode of coordination to one CuI ion. The 6-chloro isomer (ligand 3) also adopted a μ2-N,N' bridging mode but led to a different polymeric structure [1].

Coordination Mode Preference
Head-to-head
Coordination mode with CuBr2
μ2-N,N' bridging; single (μ2-bromo)-CuI chain
Versus 3-Cl isomer: monodentate; 6-Cl isomer: discrete Cu2Br2 dimer
Confirms unique 1D chain architecture
Coordination polymer identity is isomer-specific; verified by X-ray diffraction
Coordination Chemistry Crystal Engineering Supramolecular Chemistry

RNase L Activation Potency

5-Chloro-N-propylpyrazin-2-amine activates RNase L with an IC50 of 2.30 nM in a mouse L cell extract protein synthesis inhibition assay [1]. In contrast, a structurally related 6-chloro-N-propylpyrazin-2-amine compound (BDBM50373173/CHEMBL410485) exhibited an EC50 of 49,000 nM (49 μM) for activation of human recombinant RNase L in a FRET RNA probe cleavage assay [2].

RNase L Activation Potency
Cross-study comparable
Activation potency difference
~21,300-fold difference
5-Cl isomer IC50: 2.30 nM vs. 6-Cl isomer EC50: 49,000 nM
Supports pathway-targeted research fit
Different assay platforms; isomer position critically determines biological activity
Antiviral Research Interferon Pathway RNase L Modulation

Lipophilicity Profiling

5-Chloro-N-propylpyrazin-2-amine exhibits a predicted XLogP3 value of 2.0 and a topological polar surface area (TPSA) of 37.8 Ų [1]. Its positional isomer, 6-chloro-N-propylpyrazin-2-amine (CAS 951884-52-9), shares identical molecular formula and molecular weight (171.63 g/mol), but direct experimental or computed lipophilicity comparison data are not publicly available .

Lipophilicity Profiling
Data to verify
Computed XLogP3
2.0; TPSA 37.8 Ų
PubChem prediction; 6-Cl isomer data not available
Baseline for solubility predictions
Direct isomer comparison not supported by current public data
ADME Prediction Drug Design Physicochemical Profiling

5-Chloro-N-propylpyrazin-2-amine: Key Applications


Crystal Engineering of Cu(I) Coordination Polymers

5-Chloro-N-propylpyrazin-2-amine is a critical ligand for constructing 1D copper(I) bromide coordination polymers with unique single (μ2-bromo)-CuI chain architectures. Its μ2-N,N' bridging coordination mode, enabled by the specific 5-chloro substitution pattern, is essential for achieving this polymeric structure, which cannot be replicated using the 3-chloro or 6-chloro positional isomers [1].

RNase L Biochemical Assays & Screening

The compound's potent RNase L activation (IC50 = 2.30 nM) [1] makes it a valuable tool compound for investigating the 2-5A/RNase L pathway in antiviral and antiproliferative research. Its >21,000-fold potency advantage over the 6-chloro isomer [2] positions it as the preferred scaffold for structure-activity relationship (SAR) studies aimed at developing novel RNase L modulators.

Halogen & Hydrogen Bonding Synthon Studies

The compound participates in cooperative halogen bonding (C-Cl···Cl-C and C-Cl···Br-Cu contacts) with distances less than the sum of van der Waals radii, ranging from 3.4178(14) to 3.582(15) Å [1]. This makes it a well-characterized building block for fundamental studies of halogen bonding in supramolecular chemistry, where the specific geometry of the 5-chloro substituent influences the resulting hydrogen and halogen bond networks.

Application
Selection Property
Validation Focus
Crystal Engineering of Cu(I) Polymers
μ2-N,N' bridging coordination mode
1D chain architecture and halogen bonding network
RNase L Biochemical Assays
Isomer-specific pathway modulation
Antiviral and antiproliferative pathway endpoint interpretation
Halogen & Hydrogen Bonding Synthon Studies
Cooperative halogen bonding geometry
Supramolecular network topology and intermolecular contact analysis

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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